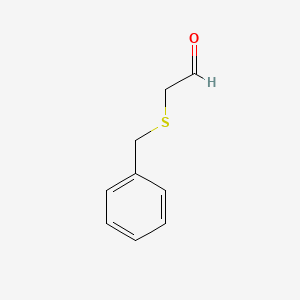

(Benzylsulfanyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

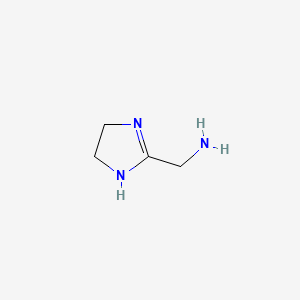

2-(Benzylsulfanyl)acetaldehyde, also known as (Benzylsulfanyl)acetaldehyde, is an organic compound with the molecular formula C9H10OS . It is used in research and has a molecular weight of 166.24 g/mol .

Synthesis Analysis

The synthesis of 2-(Benzylsulfanyl)acetaldehyde involves the reaction of methyl 2-(benzylthio)acetate with diisobutylaluminium hydride in toluene at -78°C under an inert atmosphere . The reaction mixture is then quenched with a saturated aqueous solution of Rochelle’s salt, diluted with ethyl acetate, and stirred at 20°C for 3 hours .

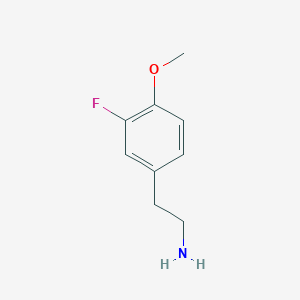

Molecular Structure Analysis

The molecular structure of 2-(Benzylsulfanyl)acetaldehyde is characterized by a benzyl group attached to a sulfur atom, which is in turn attached to an acetaldehyde group . The molecule has a linear structure formula .

Scientific Research Applications

Food Analysis

A study developed an efficient method for determining acetaldehyde contents in various foods, employing gas chromatography-mass spectrometry. This method is crucial for analyzing acetaldehyde levels in food matrices, reflecting its application in food quality and safety assessment (Jeong et al., 2015).

Urban Air Quality Assessment

Research conducted in Rio de Janeiro measured ambient concentrations of carbonyls, including acetaldehyde. This study highlights the role of acetaldehyde in urban air quality and its implications for public health (Grosjean et al., 2002).

Occupational Health and Cancer Risk

A study assessed carbonyl compounds in various environments within an academic institute, identifying acetaldehyde as a prevalent compound. This research has implications for understanding occupational exposure to acetaldehyde and associated cancer risks (Cavalcante et al., 2006).

Chemical Synthesis

Research on the synthesis of acetals from aldehydes and ketones, using bismuth triflate, indicates the relevance of acetaldehyde in chemical synthesis processes. This method demonstrates acetaldehyde's role in developing efficient and green chemistry approaches (Leonard et al., 2002).

Vehicle Emissions Analysis

A study focused on measuring carbonyl emission factors for California light-duty vehicles, where acetaldehyde was identified as a significant compound. This research is vital for understanding the environmental impact of vehicle emissions (Kean et al., 2001).

properties

IUPAC Name |

2-benzylsulfanylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXJHLBTPJVZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288178 |

Source

|

| Record name | (benzylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzylsulfanyl)acetaldehyde | |

CAS RN |

7401-37-8 |

Source

|

| Record name | NSC54607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (benzylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)